4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with a molecular weight of 361.45 g/mol. It is characterized by its quinazolinone core structure, which is a fused ring system containing nitrogen and sulfur atoms
Mechanism of Action
Target of Action
The primary targets of the compound “4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide groups .
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it is possible that it may act as an inhibitor for certain enzymes, potentially disrupting their normal function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Sulfonamides are generally known to interfere with bacterial synthesis of folic acid, a crucial component for dna replication . This could potentially be a pathway affected by this compound.
Pharmacokinetics
Its sulfonamide group could potentially aid in absorption and distribution, as sulfonamides are generally well-absorbed in the gastrointestinal tract . The compound’s metabolism and excretion would likely depend on its specific interactions within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. If it acts similarly to other sulfonamides, it could potentially inhibit bacterial growth by interfering with folic acid synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, a highly acidic or basic environment could potentially affect the compound’s structure and therefore its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the quinazolinone core[_{{{CITATION{{{2{Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydro ...](https://journals.iucr.org/e/issues/2020/05/00/dj2002/dj2002.pdf). One common approach is the reaction of 2-mercaptoquinazolin-4(3H)-one with ethyl chloroacetate, followed by further modifications to introduce the sulfonamide group[{{{CITATION{{{_2{Synthesis and structure of ethyl 2-(4-oxo-3-phenyl-3,4-dihydro ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Large-scale reactors and purification systems would be employed to handle the increased volume of reagents and products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its quinazolinone core is valuable in the development of new chemical entities.
Biology: In biological research, 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Comparison with Similar Compounds
4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile
2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetic acid
2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid
Uniqueness: 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide stands out due to its specific structural features, such as the presence of the sulfonamide group and the ethyl linker
Properties
IUPAC Name |
4-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c17-24(21,22)12-7-5-11(6-8-12)9-10-19-15(20)13-3-1-2-4-14(13)18-16(19)23/h1-8H,9-10H2,(H,18,23)(H2,17,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKOCVFNZHNPKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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